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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)malonaldehyde

CAS No.: 205676-17-1; 53868-40-9

Cat. No.: B2546647

Get Quote

CAS: 88464-96-6 (Generic generic for 2-arylmalonaldehydes) | Formula:

| MW: 182.60 g/mol

Executive Summary & Structural Dynamics
2-(4-Chlorophenyl)malonaldehyde is a critical C3-synthon used extensively in the synthesis

of heterocyclic pharmacophores, particularly pyrazoles and pyrimidines.

The "Application Scientist" Insight: Unlike simple aldehydes, this molecule does not exist

primarily as a dicarbonyl in solution. It exists as a rapid equilibrium dominated by the enolic

tautomer. This structural reality drastically alters the expected spectroscopic footprint. Failure to

account for this tautomerism leads to misinterpretation of NMR integration and IR carbonyl

regions.

Tautomeric Equilibrium
The molecule stabilizes itself through an intramolecular hydrogen bond, forming a pseudo-six-

membered ring.
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Figure 1: The equilibrium shifts toward the enol form due to resonance stabilization with the p-

chlorophenyl ring and internal H-bonding.

Synthesis Protocol: Vilsmeier-Haack Formylation
The most robust route utilizes the Vilsmeier-Haack reaction on 4-chlorophenylacetic acid. This

method is preferred over base-catalyzed condensations due to higher regioselectivity and

cleaner isolation.

Reagents & Stoichiometry[1][2]
Substrate: 4-Chlorophenylacetic acid (1.0 equiv)

Reagent: Phosphorus oxychloride (

, 3.0 equiv)

Solvent/Reagent: Dimethylformamide (DMF, 4.0 equiv)

Quench: Ice/Water

Step-by-Step Workflow
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Figure 2: Critical process flow.[1] Note the exothermic hydrolysis step which releases HCl and

Formic acid.

Safety Critical: The hydrolysis of the Vilsmeier intermediate releases massive amounts of HCl

gas. This must be performed in a high-efficiency fume hood.

Spectroscopic Characterization
This section details the diagnostic signals used to validate the structure.[2][3][4][5]

A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
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or

Key Feature: The spectrum will likely show a "symmetric" enol species due to rapid proton
transfer, or distinct signals if the exchange is slow on the NMR timescale.

Proton Type

Chemical Shift
(

ppm)

Multiplicity Integration
Diagnostic
Note

Enolic -OH 14.0 – 15.0 Broad Singlet 1H

Definitive Signal.

Extremely

downfield due to

strong

intramolecular H-

bonding.

Disappears with

shake.[6]

Aldehyde -CHO 8.4 – 8.8 Singlet (or broad) 2H (or 1H+1H)

Often appears as

a singlet (2H)

representing the

equivalent

methine protons

in the symmetric

enol lattice.

Aromatic (Ortho) 7.6 – 7.8
Doublet (

Hz)
2H

Protons adjacent

to the

malonaldehyde

group

(deshielded).

Aromatic (Meta) 7.3 – 7.5
Doublet (

Hz)
2H

Protons adjacent

to the Chlorine

atom.

Interpretation Logic:

If you see a peak at
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9.8 (typical aldehyde), it suggests the dicarbonyl form or an impurity. The target molecule's
aldehyde signal is shielded to

8.6 because of the enolic double bond character (

).

The Aromatic region displays a classic

pattern characteristic of para-substituted benzenes.

B. Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or Nujol Mull Key Feature: The "Missing" Carbonyl.

Functional Group
Wavenumber (

)
Intensity Explanation

Enolic -OH 2800 – 3200 Broad/Weak

Overlaps C-H stretch.

Very broad due to

chelation.

Conjugated C=O 1620 – 1650 Strong

Lower than expected.

Normal aldehydes are

~1720. Conjugation +

H-bonding lowers the

force constant.

C=C (Enol) 1580 – 1600 Medium
The double bond of

the enol form.

Ar-Cl Stretch 1080 – 1095 Strong
Characteristic C-Cl

vibration.

Self-Validating Check: If you see a sharp, strong peak at 1720

, your product has likely oxidized to the carboxylic acid or exists entirely in the dicarbonyl form
(rare in solid state).

C. Mass Spectrometry (EI-MS)
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Ionization: Electron Impact (70 eV) Molecular Ion:

182 (

) and 184 (

)

Isotopic Signature: The presence of one Chlorine atom dictates a specific isotopic abundance

ratio for the molecular ion cluster.

M (182): 100% (Relative abundance)

M+2 (184): ~32% (Relative abundance)

Validation: If the M+2 peak is missing or <10%, the Chlorine is absent.

Fragmentation Pathway:

: Loss of CO (Carbon monoxide). A common pathway for phenols/enols.

: Loss of CHO (Formyl radical).

111/113: The chlorophenyl cation (

), resulting from the cleavage of the malonaldehyde tail.

Molecular Ion
m/z 182 / 184 (3:1)

[M - CHO]+
m/z 153 / 155

-29

[M - CO]+
m/z 154 / 156

-28

Chlorophenyl Cation
m/z 111 / 113
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Figure 3: Primary fragmentation logic. The persistence of the 3:1 ratio in fragments confirms

the Cl atom remains attached to the ring.

Quality Control & Stability
Appearance: Pale yellow to off-white solid.

Melting Point: Typically 142–145°C.

Stability: Susceptible to oxidation. Store under inert atmosphere (Ar/N2) at 4°C.

Common Impurity: 4-Chlorophenylacetic acid (starting material).

Detection: Look for a broad carboxylic acid OH peak in IR (2500-3300

) and a shift in the methylene protons in NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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